molecular formula C12H16O2 B13947776 1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one CAS No. 452308-54-2

1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one

Cat. No.: B13947776
CAS No.: 452308-54-2
M. Wt: 192.25 g/mol
InChI Key: IFKOBQGYBWHZBS-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a hydroxybutanone chain

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylbenzaldehyde with a suitable ketone under basic conditions to form the desired product. The reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with complex structures.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)-4-hydroxybutan-1-one can be compared with other similar compounds such as:

    1-(3,5-Dimethylphenyl)-2-hydroxybutan-1-one: Similar structure but with a different position of the hydroxy group.

    1-(3,5-Dimethylphenyl)-4-hydroxybutan-2-one: Similar structure but with a different position of the ketone group.

    3,5-Dimethylphenylacetic acid: Contains the same phenyl ring but with an acetic acid group instead of the hydroxybutanone chain.

Properties

CAS No.

452308-54-2

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-4-hydroxybutan-1-one

InChI

InChI=1S/C12H16O2/c1-9-6-10(2)8-11(7-9)12(14)4-3-5-13/h6-8,13H,3-5H2,1-2H3

InChI Key

IFKOBQGYBWHZBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCCO)C

Origin of Product

United States

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